molecular formula C7H5Br2ClO2S B1433120 2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride CAS No. 1394041-86-1

2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride

Cat. No. B1433120
M. Wt: 348.44 g/mol
InChI Key: CPAWOFBDWQWEEC-UHFFFAOYSA-N
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Description

“2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1394041-86-1 . It has a molecular weight of 348.44 and is typically in powder form .


Molecular Structure Analysis

The InChI code for “2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride” is 1S/C7H5Br2ClO2S/c1-4-2-6 (9)7 (3-5 (4)8)13 (10,11)12/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring with two bromine atoms, one methyl group, and one sulfonyl chloride group attached.


Physical And Chemical Properties Analysis

“2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride” is a powder at room temperature . It has a molecular weight of 348.44 .

Scientific Research Applications

Synthesis and Characterization

  • A study conducted by Murthy et al. (2018) discusses the synthesis of a compound derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride, indicating the utility of 4-methylbenzene-1-sulfonyl chloride in synthesizing complex molecules. The compound's structure and properties were characterized using various techniques, revealing the potential of 2,5-dibromo-4-methylbenzene-1-sulfonyl chloride in detailed molecular studies (Murthy et al., 2018).

Derivative Formation and Potential Applications

  • Cremlyn and Cronje (1979) explored the conversion of various dichlorophenols to substituted benzenesulfonyl chlorides, demonstrating the chemical versatility of these compounds in forming derivatives. Their research also hinted at the potential applications of these derivatives in areas such as herbicides (Cremlyn & Cronje, 1979).

Catalysis and Hydrolysis Studies

  • Ivanov et al. (2005) investigated the hydrolysis of various sulfonyl chlorides, including 2-methylbenzenesulfonyl chloride, in different solvent mixtures. This study provides insights into the catalytic properties and reactivity of sulfonyl chlorides under varying conditions, relevant for understanding the behavior of 2,5-dibromo-4-methylbenzene-1-sulfonyl chloride in similar scenarios (Ivanov et al., 2005).

Antibacterial and Surface Activity

  • El-Sayed (2006) researched the synthesis of 1,2,4-triazole derivatives using a precursor that involves the reaction with 4-methylbenzene-sulfonylchloride. This study highlights the application of sulfonyl chlorides in creating compounds with antibacterial properties and potential use as surface active agents (El-Sayed, 2006).

Synthesis of High-Purity Compounds

  • Moore (2003) developed a method for preparing high-purity 1-chloro-2,6-difluorobenzene using sulfonyl chloride. This indicates the role of sulfonyl chlorides in producing high-purity chemical intermediates for use in agricultural and pharmaceutical applications (Moore, 2003).

Safety And Hazards

This compound is considered hazardous. It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing and eye protection, and using only in a well-ventilated area .

properties

IUPAC Name

2,5-dibromo-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2ClO2S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAWOFBDWQWEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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